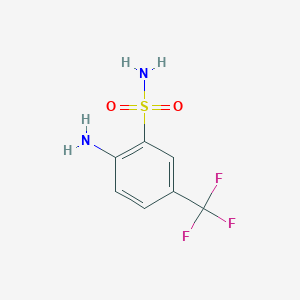![molecular formula C19H16ClN3O4 B2392309 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 941977-88-4](/img/structure/B2392309.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one” is a chemical compound with the molecular formula C15H14ClNO3 . It has a molecular weight of 291.73 g/mol . The IUPAC name for this compound is N - (1,3-benzodioxol-5-ylmethyl)-3-chloro-4-methoxyaniline .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzodioxol group, a methoxyphenyl group, and a pyrazinone group . The exact 3D conformer and other structural details can be found in the PubChem database .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 291.73 g/mol, an XLogP3-AA of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 291.0662210 g/mol . It has a topological polar surface area of 39.7 Ų .
Scientific Research Applications
Antimicrobial and Antifungal Activity
This compound and its derivatives have been explored for their antimicrobial and antifungal properties. For example, a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, has shown favorable antimicrobial activities comparable to reference antimicrobial agents. This suggests potential applications in developing new antimicrobial therapies (Okasha et al., 2022).
Anticancer Activity
Compounds containing structural elements similar to 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-Chloro-4-Methoxyphenyl)Pyrazin-2(1H)-One have shown promise in anticancer research. A notable example is 5-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which demonstrated significant activity against leukemia, renal cancer, and prostate cancer cell lines (Insuasty et al., 2012).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been a focus area, providing insights into the molecular configuration and properties essential for their biological activities. For instance, the synthesis of substituted 2-aminobenzo[b]pyrans and their molecular and crystal structures have been extensively studied, aiding in the understanding of their chemical behavior (Shestopalov et al., 2003).
Potential in Treating Respiratory Diseases
Another application is in the treatment of respiratory diseases. Crystalline forms of related compounds have been claimed useful in treating conditions like asthma and chronic obstructive pulmonary disease (Norman, 2014).
Functional Modification in Polymer Chemistry
In the field of polymer chemistry, these compounds have been used to modify polyvinyl alcohol/acrylic acid hydrogels, potentially enhancing their utility in medical applications due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Future Directions
The compound and its derivatives could potentially be further studied for their anticancer properties . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-5-3-13(9-14(15)20)23-7-6-21-18(19(23)24)22-10-12-2-4-16-17(8-12)27-11-26-16/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLORLHFIEDELMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

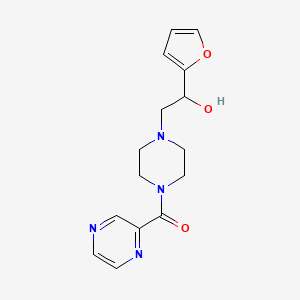
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2392227.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
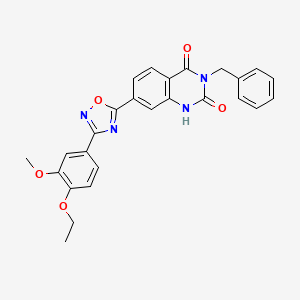
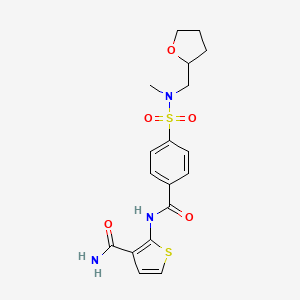
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
![2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392239.png)
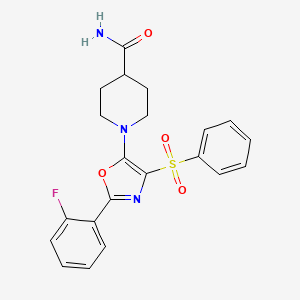
![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)
![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)
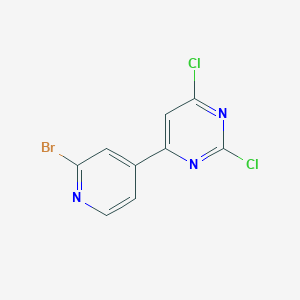
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)
